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molecular formula C9H18N2 B8581712 Bicyclo[2.2.1]heptane-2,5-diyldimethanamine

Bicyclo[2.2.1]heptane-2,5-diyldimethanamine

Cat. No. B8581712
M. Wt: 154.25 g/mol
InChI Key: KEUCYUPOICDBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062828

Procedure details

5 to 50 mol % of one or more diamines selected from 1,3-bis-(aminomethyl)-cyclohexane; 1,4-bis-(aminomethyl)-cyclohexane; 2,5-bis-(aminomethyl)-bicyclo-[2,2,1]-heptane; 2,6-bis(aminomethyl)-bicyclo-[2,2,1]-heptane; bis-(4-aminocyclohexyl) derivative of an alkane having from 1 to 6 carbon atoms; and m-xylylenediamine, provided that up to 50 mol % of the m-xylylenediamine may be substituted by p-xylylene diamine,
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bis-(4-aminocyclohexyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][NH2:10])[CH2:4]1.NCC1CCC(CN)CC1.NCC1CC2CC1CC2CN.NCC1CC2CC1C(CN)C2>>[C:5]1([CH2:9][NH2:10])[CH:6]=[CH:7][CH:8]=[C:3]([CH2:2][NH2:1])[CH:4]=1

Inputs

Step One
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CC(CCC1)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CCC(CC1)CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1C2CC(C(C1)C2)CN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1C2C(CC(C1)C2)CN
Step Six
Name
bis-(4-aminocyclohexyl)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)CN)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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